3-chloro-N-{2-[(4-chlorophenyl)sulfinyl]ethyl}benzenecarboxamide
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Overview
Description
3-chloro-N-{2-[(4-chlorophenyl)sulfinyl]ethyl}benzenecarboxamide is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
The synthesis of 3-chloro-N-{2-[(4-chlorophenyl)sulfinyl]ethyl}benzenecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the sulfinyl intermediate: This step involves the reaction of 4-chlorophenyl with a sulfinylating agent under controlled conditions.
Coupling with ethylamine: The sulfinyl intermediate is then reacted with ethylamine to form the sulfinyl ethyl derivative.
Amidation reaction: The final step involves the reaction of the sulfinyl ethyl derivative with 3-chlorobenzenecarboxylic acid to form the target compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
3-chloro-N-{2-[(4-chlorophenyl)sulfinyl]ethyl}benzenecarboxamide can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfinyl group, typically using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-chloro-N-{2-[(4-chlorophenyl)sulfinyl]ethyl}benzenecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-N-{2-[(4-chlorophenyl)sulfinyl]ethyl}benzenecarboxamide involves its interaction with specific molecular targets. The sulfinyl group can form interactions with proteins or enzymes, potentially inhibiting their activity. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 3-chloro-N-{2-[(4-chlorophenyl)sulfinyl]ethyl}benzenecarboxamide include:
3-chloro-N-{2-[(4-chlorophenyl)sulfonyl]ethyl}benzenecarboxamide: This compound has a sulfonyl group instead of a sulfinyl group, which can affect its reactivity and biological activity.
3-chloro-N-{2-[(4-bromophenyl)sulfinyl]ethyl}benzenecarboxamide: The presence of a bromine atom instead of chlorine can influence the compound’s chemical properties and interactions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-chloro-N-[2-(4-chlorophenyl)sulfinylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO2S/c16-12-4-6-14(7-5-12)21(20)9-8-18-15(19)11-2-1-3-13(17)10-11/h1-7,10H,8-9H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFJZJPNWHWNGKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NCCS(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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